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Compound of Interest

Compound Name: EEF2

Cat. No.: B1575316 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals optimize the

performance of eukaryotic Elongation Factor 2 (eEF2) antibodies in Western blotting

experiments.

Frequently Asked Questions (FAQs) &
Troubleshooting
1. Why am I getting no signal or a very weak signal for eEF2?

There are several potential reasons for a weak or absent signal. Consider the following

troubleshooting steps:

Low Protein Expression: The target protein abundance might be too low in your specific cell

or tissue type. It is recommended to use a positive control to confirm that the experimental

setup is working correctly.[1][2] For detection of post-translationally modified targets like

phosphorylated eEF2 in whole tissue extracts, it may be necessary to load at least 100 µg of

total protein per lane.[1]

Inefficient Protein Transfer: Ensure that there are no air bubbles between the gel and the

membrane, which can impede transfer.[2][3] For large proteins like eEF2 (~95 kDa), a wet

transfer method may yield better results than a semi-dry transfer.[3] You can verify transfer

efficiency by staining the membrane with Ponceau S.[3][4]
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Suboptimal Antibody Concentration: The antibody concentration may be too low. Titrating the

antibody to find the optimal concentration for your specific experimental conditions is crucial.

Antibody Inactivity: Ensure the antibody has been stored correctly and has not expired.[5][6]

Avoid repeated freeze-thaw cycles. It is also recommended to use freshly diluted antibody for

each experiment as diluted antibodies are less stable.[1]

Incorrect Secondary Antibody: Confirm that your secondary antibody is specific for the

primary antibody's host species (e.g., anti-rabbit secondary for a rabbit primary).

2. I am observing high background on my Western blot. What can I do?

High background can obscure the specific signal. Here are some common causes and

solutions:

Inadequate Blocking: Blocking is critical to prevent non-specific antibody binding. Increase

the blocking time to at least 1 hour at room temperature or overnight at 4°C.[5] The choice of

blocking agent is also important. For phospho-eEF2 antibodies, use 5% Bovine Serum

Albumin (BSA) in Tris-Buffered Saline with Tween® 20 (TBST) instead of non-fat dry milk, as

milk contains phosphoproteins like casein that can cause non-specific binding.[5][7]

Antibody Concentration is Too High: Both primary and secondary antibody concentrations

might be too high. Try reducing the antibody concentrations.[5][7]

Insufficient Washing: Increase the number and duration of wash steps after primary and

secondary antibody incubations. Using a wash buffer with 0.1-0.2% Tween 20 can also help.

[5]

Contaminated Buffers: Ensure all your buffers are freshly made and filtered to remove any

precipitates that can cause speckles on the membrane.[3]

3. Why am I seeing multiple non-specific bands?

The appearance of unexpected bands can be due to several factors:

Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with

similar epitopes. This is more common with polyclonal antibodies. When detecting
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phosphoproteins, the anti-phospho antibody may recognize similar phosphorylated motifs on

other proteins.[7]

Excessive Protein Loading: Loading too much protein on the gel can lead to non-specific

antibody binding.[7] Try loading a smaller amount of protein (e.g., 10-50 µg per lane is a

good starting point).

Sample Degradation: The presence of multiple bands at lower molecular weights could

indicate protein degradation. Always use protease and phosphatase inhibitors in your lysis

buffer.[1][3]

High Antibody Concentration: As with high background, a high concentration of the primary

antibody can result in it binding to proteins other than the target.[7]

Quantitative Data Summary
For reproducible results, it is essential to standardize your experimental parameters. The

following tables provide recommended starting concentrations and conditions for eEF2
Western blotting.

Table 1: Recommended Antibody Dilutions

Antibody Type Application
Recommended Starting
Dilution

eEF2 (Total) Western Blotting 1:1000

Phospho-eEF2 (Thr56) Western Blotting 1:1000

eEF2k Western Blotting 1:1000

Note: These are starting recommendations. Optimal dilutions should be determined

experimentally.[8][9][10][11]

Table 2: Recommended Buffers and Reagents
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Buffer/Reagent Composition Purpose

Lysis Buffer (RIPA)

150 mM NaCl, 1% NP-40 or

Triton X-100, 0.5% sodium

deoxycholate, 0.1% SDS, 50

mM Tris, pH 8.0

Effective for solubilizing most

cellular proteins, including

membrane-bound and nuclear

proteins.

Blocking Buffer (Total eEF2)

5% w/v non-fat dry milk in 1X

TBST (Tris-Buffered Saline,

0.1% Tween® 20)

Prevents non-specific antibody

binding.[1]

Blocking Buffer (Phospho-

eEF2)
5% w/v BSA in 1X TBST

Recommended for phospho-

antibodies to avoid cross-

reactivity with phosphoproteins

in milk.[7][12]

Primary Antibody Dilution

Buffer
5% w/v BSA in 1X TBST

Provides a stable environment

for the primary antibody and

minimizes background.[12]

Experimental Protocols
A detailed and consistent protocol is fundamental for successful Western blotting.

Detailed Western Blotting Protocol for eEF2

Sample Preparation:

Place the cell culture dish on ice and wash the cells with ice-cold PBS.

Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase

inhibitors.[1]

Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.

Agitate for 30 minutes at 4°C, then centrifuge to pellet cell debris.

Determine the protein concentration of the supernatant.
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Add 2X Laemmli sample buffer to the desired amount of protein (typically 10-50 µg) and

boil at 95-100°C for 5 minutes to denature the proteins.

Gel Electrophoresis:

Load samples onto a polyacrylamide gel of an appropriate percentage to resolve a ~95

kDa protein.

Run the gel until the dye front reaches the bottom.

Protein Transfer:

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is

often recommended for larger proteins.[3]

After transfer, you can briefly stain the membrane with Ponceau S to visualize protein

bands and confirm transfer efficiency.[3]

Blocking:

Wash the membrane with TBST.

Incubate the membrane in the appropriate blocking buffer (see Table 2) for at least 1 hour

at room temperature with gentle agitation.[5]

Primary Antibody Incubation:

Dilute the eEF2 or phospho-eEF2 primary antibody in the recommended dilution buffer

(see Table 2) at the optimal concentration (start with 1:1000).[12]

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle

shaking.[12]

Washing:

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound

primary antibody.[1]
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Secondary Antibody Incubation:

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted

in blocking buffer, for 1 hour at room temperature.

Final Washes:

Repeat the washing step (step 6) to remove unbound secondary antibody.

Detection:

Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

Capture the signal using X-ray film or a digital imaging system.

Visualizations
Signaling Pathway of eEF2 Regulation
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Caption: Regulation of eEF2 activity through phosphorylation by eEF2K.

Western Blotting Experimental Workflow
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Caption: Standard workflow for a Western blotting experiment.
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Caption: Decision tree for troubleshooting weak or no eEF2 signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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